Structural and Physicochemical Profiling of (2S)-2-Amino-2-(3-iodophenyl)ethan-1-ol Hydrochloride: A Technical Guide
Structural and Physicochemical Profiling of (2S)-2-Amino-2-(3-iodophenyl)ethan-1-ol Hydrochloride: A Technical Guide
Executive Summary
(2S)-2-Amino-2-(3-iodophenyl)ethan-1-ol hydrochloride is a highly functionalized, enantiopure building block of significant value to medicinal chemistry and advanced organic synthesis. Enantiopure 1,2-amino alcohols are indispensable in asymmetric synthesis and the development of active pharmaceutical ingredients (APIs)[1]. By incorporating a meta-iodine atom onto a chiral phenylglycinol scaffold, this molecule provides a unique orthogonal reactivity handle, allowing for late-stage diversification via transition-metal catalysis while preserving the stereochemical integrity of the amino alcohol core[2].
This whitepaper provides an in-depth analysis of its molecular architecture, physicochemical properties, and validated experimental protocols for its handling and characterization.
Molecular Architecture & Stereochemical Dynamics
The structural utility of (2S)-2-Amino-2-(3-iodophenyl)ethan-1-ol hydrochloride is derived from three distinct functional domains, each offering specific chemical behavior:
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The (2S)-1,2-Amino Alcohol Core: Acting as a classic bidentate coordinating moiety, chiral vicinal amino alcohols are foundational precursors for oxazolidinone chiral auxiliaries, organocatalysts, and chiral ligands[3]. The (S)-configuration at the benzylic carbon dictates the stereochemical outcome of downstream asymmetric transformations.
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The 3-Iodophenyl Ring: The carbon-iodine ( C−I ) bond is the most reactive among aryl halides toward oxidative addition by low-valent transition metals (e.g., Pd(0), Cu(I)). This facilitates rapid cross-coupling reactions, enabling the modular construction of complex carbon skeletons[4].
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The Hydrochloride Salt Formulation: Protonation of the primary amine yields an ammonium chloride salt. This salt form prevents air-oxidation of the amine, drastically reduces the compound's hygroscopicity, and enhances its shelf-life and solubility in polar media for biological assays.
Physicochemical Profiling
Understanding the physical properties of this compound is critical for optimizing reaction conditions, particularly regarding solvent selection and stoichiometric calculations.
| Property | Value / Description | Causality / Strategic Significance |
| Molecular Formula | C8H11ClINO (Base: C8H10INO ) | Defines the exact atomic composition for mass spectrometry and elemental analysis. |
| Molecular Weight | 299.54 g/mol (Base: 263.08 g/mol ) | Critical for precise stoichiometric calculations in catalytic cross-coupling. |
| Physical State | White to off-white crystalline solid | The crystalline lattice of the HCl salt facilitates gravimetric handling and long-term stability. |
| Stereochemistry | (2S) configuration | Essential for stereospecific target engagement in biological systems and asymmetric induction. |
| Solubility Profile | High: H2O , MeOH, DMSOLow: Hexane, Toluene | Driven by the ionic HCl lattice and polar -OH/- NH3+ groups. Requires free-basing for non-polar organic reactions. |
| Estimated pKa | ~8.5 - 9.0 (Conjugate acid) | Dictates the pH threshold required for quantitative free-basing during liquid-liquid extraction. |
Analytical Validation & Experimental Workflows
To ensure scientific trustworthiness, any batch of this compound must undergo rigorous analytical validation before deployment in complex syntheses. The following protocols are designed as self-validating systems.
Fig 1: Multi-modal analytical workflow for validating the (2S)-isomer and structural integrity.
Protocol 3.1: Quantitative Free-Basing for Organic Synthesis
Causality: The HCl salt is largely unreactive in nucleophilic substitutions and basic cross-couplings due to the protonated amine. A controlled free-basing protocol is required to liberate the nucleophilic amine without inducing base-catalyzed retro-aldol cleavage.
Step-by-Step Methodology:
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Preparation: Suspend 1.0 mmol of the HCl salt in a biphasic mixture of dichloromethane (DCM, 10 mL) and saturated aqueous NaHCO3 (10 mL) at 0 °C. Rationale: NaHCO3 is a mild base (pKa ~10.3) that fully deprotonates the ammonium salt without degrading the molecule.
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Extraction: Stir vigorously for 30 minutes. The solid will completely dissolve as the lipophilic free base transfers into the organic layer.
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Phase Separation: Transfer to a separatory funnel, isolate the organic layer, and extract the aqueous layer twice more with DCM (2 × 5 mL).
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Isolation: Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
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Self-Validation: Weigh the resulting solid. A mass recovery of >95% of the theoretical free-base weight (263.08 mg) confirms successful extraction. 1H NMR ( CDCl3 ) must show the disappearance of the broad - NH3+ signal and the appearance of a sharp - NH2 signal integrating to 2 protons.
Protocol 3.2: Enantiomeric Purity Determination via Chiral HPLC
Causality: The catalytic efficacy of the compound relies entirely on its (2S) configuration. Achiral chromatography cannot resolve enantiomers; thus, a chiral stationary phase (CSP) is mandatory.
Step-by-Step Methodology:
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Sample Prep: Dissolve 1 mg of the validated free base in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).
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Injection: Inject 10 µL onto a Daicel Chiralpak AD-H column (or equivalent amylose-based CSP).
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Elution: Elute isocratically with Hexane/Isopropanol/Diethylamine (90:10:0.1) at 1.0 mL/min. Rationale: The addition of 0.1% Diethylamine (DEA) suppresses peak tailing caused by the interaction of the primary amine with residual silanols on the silica support.
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Detection: Monitor UV absorbance at 254 nm (optimal for the iodophenyl chromophore).
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Self-Validation: Prior to analyzing the batch, run a racemic standard of 2-amino-2-(3-iodophenyl)ethan-1-ol to establish baseline resolution ( Rs>1.5 ) and identify the retention times of both the (R) and (S) enantiomers. The production batch must show an area integration of >99% for the (2S) peak.
Reactivity Profile & Synthetic Applications
The dual functionality of (2S)-2-Amino-2-(3-iodophenyl)ethan-1-ol allows for highly divergent synthetic pathways, making it a versatile linchpin in library synthesis.
Fig 2: Divergent synthetic applications leveraging the 3-iodo and 1,2-amino alcohol moieties.
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Cross-Coupling: The aryl iodide can undergo copper-catalyzed Ullmann-type couplings or palladium-catalyzed Suzuki/Sonogashira couplings. Notably, cross-coupling reactions of aryl halides with aliphatic alcohols or amines can be challenging, but the high reactivity of the iodine atom allows these couplings to proceed under milder conditions, often preserving the unprotected amino alcohol motif if specific catalytic systems are employed[2][4].
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Auxiliary Synthesis: Concurrently, the amino alcohol can be cyclized into a chiral oxazolidinone using phosgene equivalents (e.g., triphosgene or diethyl carbonate). This intramolecular cyclization is a highly efficient method for generating rigid, stereodirecting heterocycles[2].
References
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[2] An efficient sequential intramolecular cyclization of amino alcohol carbamates followed by Cu-catalyzed cross–coupling with aryl iodides under mild conditions, Organic Letters. URL:
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[4] Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Alcohols, ResearchGate. URL:
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[3] One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade, PMC (National Institutes of Health). URL:
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[1] Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation, Journal of the American Chemical Society. URL:
(Image generated for illustrative purposes)